REACTION_CXSMILES
|
FC1C(=O)N[C:5](=[O:8])NC=1.N1[CH:17]=[CH:16][C:14](=[O:15])NC1=O.C[C:19]1[C:25](=O)[C:24]2N3[C@@](OC)([C@H](COC(N)=O)[C:23]=2[C:21](=[O:22])[C:20]=1N)[C@H]1N[C@H]1C3.CC1NC(C)=[C:46]([C:50]([O:52]CCN2CCN(C(C3C=CC=CC=3)C3C=CC=CC=3)CC2)=[O:51])[CH:45]([C:74]2[CH:79]=[CH:78][CH:77]=[C:76]([N+]([O-])=O)[CH:75]=2)C=1C(OC)=O.Cl.Cl.CCC1C=CC(CC[O:99]C2C=CC(CC3SC(=O)NC3=O)=CC=2)=NC=1.Cl>>[CH:25]1[CH:24]=[CH:23][C:21]2[O:22][C:5](=[O:8])[C:16]([CH2:17][C:46]3[C:50](=[O:51])[O:52][C:79]4[CH:78]=[CH:77][CH:76]=[CH:75][C:74]=4[C:45]=3[OH:99])=[C:14]([OH:15])[C:20]=2[CH:19]=1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC=1C=CC(=NC1)CCOC=2C=CC(=CC2)CC3C(=O)NC(=O)S3.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C=1C=CC2=C(C1)C(=C(C(=O)O2)CC3=C(C=4C=CC=CC4OC3=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |